molecular formula C24H16N4O4 B2947227 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one CAS No. 1291832-18-2

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one

Cat. No. B2947227
M. Wt: 424.416
InChI Key: NEGHVKBNIDTFOV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxadiazole, a phenyl group, and a phthalazinone. These groups are common in many pharmaceuticals and could suggest potential biological activity.



Synthesis Analysis

Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve the formation of the benzodioxole, oxadiazole, and phthalazinone rings in separate steps, followed by their coupling.



Molecular Structure Analysis

The presence of multiple aromatic rings in the compound suggests it would be planar and likely to participate in pi-pi stacking interactions. The oxadiazole and phthalazinone rings could potentially act as hydrogen bond acceptors.



Chemical Reactions Analysis

Again, without specific literature, it’s hard to predict the reactivity of this compound. However, the aromatic rings are likely to be involved in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The compound is likely to be solid at room temperature given its molecular weight. Its solubility would depend on the specific substituents on the rings.


Scientific Research Applications

Synthesis and Spectral Characterization

Researchers have focused on the synthesis and spectral characterization of phthalazinone derivatives, including those related to the specified compound. For instance, the synthesis of phthalazinone derivatives through reactions involving various electrophilic reagents and one-carbon donors has been documented. These synthetic pathways highlight the chemical versatility and potential for structural modification within the phthalazinone class of compounds, providing a foundation for further exploration of their physical, chemical, and biological properties (Mahmoud et al., 2012).

Antimicrobial Activity

The antimicrobial activity of phthalazinone derivatives represents a significant area of scientific inquiry. Research has shown that certain phthalazinone and related derivatives exhibit antimicrobial properties against a variety of bacterial and fungal strains. These studies provide valuable insights into the potential therapeutic applications of these compounds in combating microbial infections (El-Hashash et al., 2012), (Sridhara et al., 2010).

Anticancer Evaluation

Another critical area of application is the evaluation of anticancer activities. Specific phthalazinone derivatives have been synthesized and assessed for their effectiveness against various cancer cell lines. These studies are crucial for identifying new anticancer agents with potential for further development and clinical application (Ravinaik et al., 2021).

Safety And Hazards

Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. As with any new compound, appropriate safety precautions should be taken when handling it.


Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Various substituents could be added to the rings to enhance its activity or selectivity.


Please note that these are general observations based on the structure of the compound and may not be accurate. For detailed information, specific studies on the compound would be needed.


properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O4/c1-14-6-9-16(10-7-14)28-24(29)18-5-3-2-4-17(18)21(26-28)23-25-22(27-32-23)15-8-11-19-20(12-15)31-13-30-19/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGHVKBNIDTFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one

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